molecular formula C25H24O3 B14272554 3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol] CAS No. 138483-56-4

3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]

Cat. No.: B14272554
CAS No.: 138483-56-4
M. Wt: 372.5 g/mol
InChI Key: RURYMRPDLDJYEJ-UHFFFAOYSA-N
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Description

3,3’-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol] is a complex organic compound characterized by its unique structure, which includes two phenol groups connected by a methylene bridge to a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol] typically involves the reaction of 2-hydroxybenzaldehyde with 2-(prop-2-en-1-yl)phenol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the methylene bridge between the phenol groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3’-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol] can undergo various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acetic anhydride for esterification.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced phenol derivatives.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

3,3’-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol] has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3,3’-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol] involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Share a similar phenolic structure and exhibit antioxidant properties.

    Chalcones: Have a similar methylene bridge connecting phenol groups.

    Coumarins: Contain a benzopyranone structure similar to the hydroxyphenyl group in the compound.

Uniqueness

3,3’-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol] is unique due to its specific combination of phenol groups and the methylene bridge, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

138483-56-4

Molecular Formula

C25H24O3

Molecular Weight

372.5 g/mol

IUPAC Name

3-[(2-hydroxyphenyl)-(3-hydroxy-2-prop-2-enylphenyl)methyl]-2-prop-2-enylphenol

InChI

InChI=1S/C25H24O3/c1-3-9-17-19(12-7-15-22(17)26)25(21-11-5-6-14-24(21)28)20-13-8-16-23(27)18(20)10-4-2/h3-8,11-16,25-28H,1-2,9-10H2

InChI Key

RURYMRPDLDJYEJ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC=C1O)C(C2=C(C(=CC=C2)O)CC=C)C3=CC=CC=C3O

Origin of Product

United States

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